molecular formula C20H13Cl2N3O3 B277975 3,4-dichloro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

3,4-dichloro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

Cat. No.: B277975
M. Wt: 414.2 g/mol
InChI Key: NAIHLOOZSGXQKX-UHFFFAOYSA-N
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Description

3,4-dichloro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes dichloro, methoxy, and oxazolo-pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. The synthetic route generally includes the following steps:

    Formation of the Oxazolo-Pyridine Core: This step involves the cyclization of appropriate precursors to form the oxazolo-pyridine ring. Common reagents used in this step include phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions, often using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

    Chlorination: The dichloro groups are introduced through chlorination reactions, typically using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Coupling Reaction: The final step involves coupling the oxazolo-pyridine derivative with a benzamide precursor under conditions that facilitate amide bond formation, such as using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chloro positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,4-dichloro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Biological Research: This compound is used in studies investigating cellular pathways and molecular targets, such as kinase inhibition.

    Chemical Biology: It serves as a tool compound in chemical biology to probe biological systems and understand the mechanism of action of various enzymes and receptors.

    Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential anti-cancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide
  • N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-4-morpholinylthiazolo[5,4-b]pyridine

Uniqueness

3,4-dichloro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is unique due to its specific substitution pattern and the presence of both dichloro and methoxy groups, which confer distinct chemical and biological properties. Its ability to inhibit specific kinases with high potency sets it apart from other similar compounds.

Properties

Molecular Formula

C20H13Cl2N3O3

Molecular Weight

414.2 g/mol

IUPAC Name

3,4-dichloro-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C20H13Cl2N3O3/c1-27-16-7-5-12(20-25-18-17(28-20)3-2-8-23-18)10-15(16)24-19(26)11-4-6-13(21)14(22)9-11/h2-10H,1H3,(H,24,26)

InChI Key

NAIHLOOZSGXQKX-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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